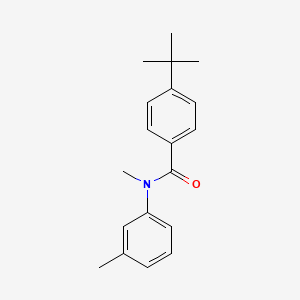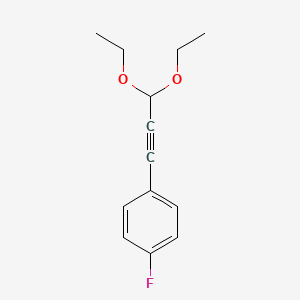
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of methoxy groups through methylation reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids for nitration, bases for methylation, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy and nitro groups, resulting in different chemical properties.
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is unique due to the combination of methoxy and nitro groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO7 |
|---|---|
Peso molecular |
321.28 g/mol |
Nombre IUPAC |
methyl 4,5,7-trimethoxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-10-6-8(15(17)23-4)5-9-13(10)11(21-2)7-12(22-3)14(9)16(18)19/h5-7H,1-4H3 |
Clave InChI |
XNJLDFKUXLGEBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=CC(=C2[N+](=O)[O-])OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)


